molecular formula C8H14N2O3 B13749176 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI)

2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI)

Cat. No.: B13749176
M. Wt: 186.21 g/mol
InChI Key: NJFKZURMUGDZGV-GDVGLLTNSA-N
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Description

2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) is a specialized chemical compound known for its unique structure and properties It belongs to the class of heterocyclic compounds containing nitrogen atoms

Preparation Methods

The synthesis of 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) involves several steps, typically starting with the preparation of the piperazine ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Chemical Reactions Analysis

2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where functional groups on the piperazine ring can be replaced with other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) can be compared with other similar compounds, such as:

  • 2,5-Piperazinedione, 3-ethyl-1-methyl-
  • 2,5-Piperazinedione, 3-(1H-indol-3-ylmethyl)-1-methyl-

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) lies in its specific functional groups and their effects on its reactivity and applications .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

(6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione

InChI

InChI=1S/C8H14N2O3/c1-4(2)6-8(13)9-5(3-11)7(12)10-6/h4-6,11H,3H2,1-2H3,(H,9,13)(H,10,12)/t5?,6-/m0/s1

InChI Key

NJFKZURMUGDZGV-GDVGLLTNSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)NC(C(=O)N1)CO

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)CO

Origin of Product

United States

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